溴化丙基锌溶液

描述

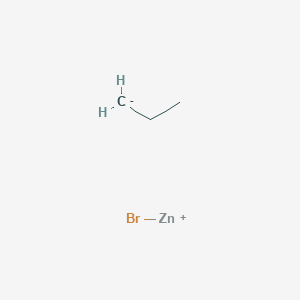

Propylzinc bromide solution is an organometallic compound. It is one of the numerous organometallic compounds manufactured by Nanochemazone. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

2-Propylzinc bromide solution (0.5 M in THF) has been used as a reagent in a protocol for the nickel-catalyzed dehalogenation of organic halides .Molecular Structure Analysis

The molecular formula of 2-Propylzinc bromide solution is (CH3)2CHZnBr. It has a molecular weight of 188.38 .Chemical Reactions Analysis

Propylzinc bromide solution is used as a reagent in various chemical reactions. For instance, it has been used in a protocol for the nickel-catalyzed dehalogenation of organic halides .科学研究应用

Organic Synthesis: Carbon-Carbon Bond Formation

Propylzinc bromide solution: is extensively used in organic synthesis, particularly in C–C bond-forming reactions . It participates in Negishi coupling , a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between two different organic groups. This reaction is vital for constructing complex organic molecules, making it a cornerstone in the synthesis of pharmaceuticals and natural products.

Pharmaceutical Research: Drug Synthesis

In pharmaceutical research, propylzinc bromide plays a crucial role as a reagent in the synthesis of various drug molecules . It is used in the nickel-catalyzed dehalogenation of organic halides, a reaction that can help in modifying the halogenated compounds often used in drug design and development.

Polymer Production: Catalyst in Polymerization

Propylzinc bromide solution: is utilized as a catalyst in the polymerization process . It aids in the nickel-catalyzed dehalogenation of organic halides, which is a step in the production of certain polymers. This application is significant in the development of new materials with specific properties for industrial use.

Materials Science: Thin Film Deposition

In materials science, propylzinc bromide is used as a precursor material for thin film deposition . These thin films are essential in various technologies, including semiconductors , LEDs , and solar cells , where precise control over the material properties is required.

Chemical Analysis: Spectroscopy and Chromatography

Propylzinc bromide: finds its application in chemical analysis, where it is used as a standard or reagent in techniques like spectroscopy and chromatography . Its well-defined properties allow for accurate calibration and analysis of complex chemical mixtures.

Environmental Studies: Model Fluid for Hydrogeothermal Processes

Environmental studies utilize propylzinc bromide solution as a model fluid in hydrogeothermal processes . Its behavior in solution provides insights into the geochemical processes that occur in natural hydrothermal systems, which is crucial for understanding and managing geothermal energy resources.

安全和危害

未来方向

While specific future directions for Propylzinc bromide solution are not mentioned in the search results, there are related studies on Zinc-Bromine batteries (ZBBs). ZBBs have recently gained significant attention as inexpensive and safer alternatives to potentially flammable lithium-ion batteries. Zn metal is relatively stable in aqueous electrolytes, making ZBBs safer and easier to handle .

作用机制

Target of Action

Propylzinc bromide solution, with the molecular formula CH3CH2CH2ZnBr , is primarily used as a reagent in various chemical reactions . Its primary targets are organic halides in nickel-catalyzed dehalogenation reactions .

Mode of Action

In the presence of a nickel catalyst, propylzinc bromide interacts with organic halides, replacing the halogen atom with a propyl group . This reaction is a type of nucleophilic substitution, where the propylzinc bromide acts as the nucleophile.

Biochemical Pathways

Its use in the dehalogenation of organic halides suggests that it may play a role in modifying biochemical pathways by altering the structure of organic molecules .

Result of Action

The primary result of propylzinc bromide’s action is the conversion of organic halides into their corresponding organic compounds with a propyl group . This can significantly alter the properties of the original compound, potentially affecting its reactivity, polarity, and other chemical characteristics.

Action Environment

The action of propylzinc bromide is influenced by several environmental factors. Its reactivity can be affected by the presence of other substances, the temperature, and the pH of the solution . It is typically stored at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

bromozinc(1+);propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIZKCIGQKZYGR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409363 | |

| Record name | Propylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6096421 | |

CAS RN |

156567-57-6 | |

| Record name | Propylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)